molecular formula C15H18BrN3O3S2 B2853885 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034577-02-9

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2853885
CAS No.: 2034577-02-9
M. Wt: 432.35
InChI Key: MMMRSCOJPZWKPU-UHFFFAOYSA-N
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Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a bromothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor.

    Introduction of the Bromothiophene Sulfonyl Group: The bromothiophene moiety is introduced via a sulfonylation reaction, where 5-bromothiophene-2-sulfonyl chloride reacts with the piperidine intermediate.

    Coupling with the Pyrimidine Core: The final step involves coupling the piperidine intermediate with a 4,6-dimethylpyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production, including considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromothiophene sulfonyl group.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrimidine or sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene sulfonyl group can enhance binding affinity and specificity through interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine
  • 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

  • Structural Features : The combination of a bromothiophene sulfonyl group with a piperidine ring and a dimethylpyrimidine core is unique, providing distinct chemical and biological properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthesis and research.

This detailed overview should provide a comprehensive understanding of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMRSCOJPZWKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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